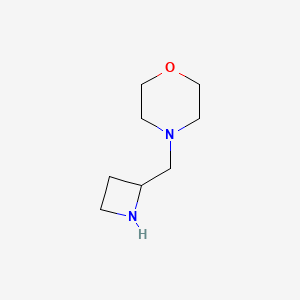

4-(Azetidin-2-ylmethyl)morpholine

CAS No.:

Cat. No.: VC17674138

Molecular Formula: C8H16N2O

Molecular Weight: 156.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H16N2O |

|---|---|

| Molecular Weight | 156.23 g/mol |

| IUPAC Name | 4-(azetidin-2-ylmethyl)morpholine |

| Standard InChI | InChI=1S/C8H16N2O/c1-2-9-8(1)7-10-3-5-11-6-4-10/h8-9H,1-7H2 |

| Standard InChI Key | RHTVLWKZJPAQBI-UHFFFAOYSA-N |

| Canonical SMILES | C1CNC1CN2CCOCC2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates two nitrogen-containing heterocycles: azetidine (a saturated four-membered ring with one nitrogen atom) and morpholine (a six-membered ring containing one oxygen and one nitrogen atom). The azetidine moiety is attached to the morpholine ring via a methylene (-CH2-) linker at the 2-position of the azetidine ring. This arrangement creates a compact, rigid framework with distinct electronic and steric properties. The molecular formula is C₇H₁₄N₂O, with a molar mass of 142.20 g/mol .

Spectral Characterization

Key spectral features include:

-

Infrared (IR) Spectroscopy: Stretching vibrations for aliphatic C-H bonds (2,986–2,945 cm⁻¹), aromatic C-H bonds (3,063–3,011 cm⁻¹), and C=N bonds (1,618–1,599 cm⁻¹) .

-

Nuclear Magnetic Resonance (NMR):

-

¹H-NMR: Protons on the morpholine ring resonate as multiplets at δ 2.20 ppm (positions 3 and 4) and δ 3.40 ppm (positions 1 and 2). The methylene linker protons appear as triplets near δ 2.50 ppm .

-

¹³C-NMR: Morpholine carbons produce signals at δ 53.78–53.83 ppm and δ 66.31–66.50 ppm, while the azetidine carbons appear between δ 42.03 ppm and δ 57.55 ppm .

-

Synthetic Methodologies

Key Reaction Pathways

Synthesis typically involves multi-step strategies to assemble the dual-ring system. A common approach employs nucleophilic substitution or condensation reactions:

Condensation with Azetidine Derivatives

Reaction of morpholine with azetidine-2-carbaldehyde under basic conditions yields the target compound via formation of the methylene bridge. For example:

This method parallels protocols used for synthesizing analogous N-Mannich bases of azetidinones .

Functional Group Modifications

Post-synthetic modifications enable diversification:

-

Oxidation: Potassium permanganate in acidic media introduces ketone groups.

-

Reduction: Lithium aluminum hydride in anhydrous ether reduces carbonyls to alcohols .

Biological Activities and Mechanisms

Enzyme Inhibition

Studies on structurally related morpholine-azetidine hybrids reveal inhibitory effects on:

-

Acetylcholinesterase (AChE): Potential application in Alzheimer’s disease therapy .

-

Monoamine Oxidases (MAO-A/B): Implication in neurodegenerative and depressive disorders .

-

Cyclooxygenases (COX-1/2): Anti-inflammatory properties via prostaglandin biosynthesis modulation .

Antimicrobial Activity

Analogous compounds exhibit broad-spectrum antimicrobial effects. For instance, chlorinated azetidinone-morpholine derivatives demonstrate minimum inhibitory concentrations (MICs) of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .

Applications in Drug Discovery

Pharmacophore Development

The compound’s dual-ring system serves as a versatile scaffold for designing:

-

Kinase Inhibitors: Rigid structure enhances binding to ATP pockets.

-

Antimicrobial Agents: Synergy between azetidine’s reactivity and morpholine’s solubility improves bioavailability .

Comparative Analysis with Analogues

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume